molecular formula C23H20N2O3S B11395817 N-benzyl-2-(4-methylphenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-amine

N-benzyl-2-(4-methylphenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-amine

Cat. No.: B11395817
M. Wt: 404.5 g/mol
InChI Key: AZXVEVOTIWEADP-UHFFFAOYSA-N
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Description

4-(benzenesulfonyl)-N-benzyl-2-(4-methylphenyl)-1,3-oxazol-5-amine is a complex organic compound that features a combination of sulfonyl, benzyl, and oxazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzenesulfonyl)-N-benzyl-2-(4-methylphenyl)-1,3-oxazol-5-amine typically involves multiple steps:

    Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzenesulfonyl Group: This step often involves sulfonylation reactions using reagents like benzenesulfonyl chloride.

    N-Benzylation: The benzyl group can be introduced via nucleophilic substitution reactions using benzyl halides.

    Attachment of the 4-Methylphenyl Group: This can be done through cross-coupling reactions such as Suzuki-Miyaura coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(benzenesulfonyl)-N-benzyl-2-(4-methylphenyl)-1,3-oxazol-5-amine can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Benzyl halides for N-benzylation.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted oxazole derivatives.

Scientific Research Applications

4-(benzenesulfonyl)-N-benzyl-2-(4-methylphenyl)-1,3-oxazol-5-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(benzenesulfonyl)-N-benzyl-2-(4-methylphenyl)-1,3-oxazol-5-amine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(benzenesulfonyl)-N-benzyl-2-(4-methylphenyl)-1,3-oxazol-5-amine is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for developing targeted therapies and advanced materials.

Properties

Molecular Formula

C23H20N2O3S

Molecular Weight

404.5 g/mol

IUPAC Name

4-(benzenesulfonyl)-N-benzyl-2-(4-methylphenyl)-1,3-oxazol-5-amine

InChI

InChI=1S/C23H20N2O3S/c1-17-12-14-19(15-13-17)21-25-23(29(26,27)20-10-6-3-7-11-20)22(28-21)24-16-18-8-4-2-5-9-18/h2-15,24H,16H2,1H3

InChI Key

AZXVEVOTIWEADP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(O2)NCC3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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